In-Depth Technical Guide to Cbz-NH-PEG2-CH2COOH: A Versatile Linker for Bioconjugation and Drug Development
In-Depth Technical Guide to Cbz-NH-PEG2-CH2COOH: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Cbz-NH-PEG2-CH2COOH, a bifunctional linker molecule increasingly utilized in the fields of peptide synthesis, bioconjugation, and the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Structure
Cbz-NH-PEG2-CH2COOH, with the CAS Number 165454-06-8, is a hydrophilic linker molecule characterized by a carboxybenzyl (Cbz)-protected amine, a discrete two-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid.[1] This unique structure provides a valuable tool for medicinal chemists and chemical biologists, offering a combination of hydrophilicity, biocompatibility, and orthogonal reactivity.
The Cbz protecting group provides stability to the amine functionality, allowing for selective deprotection under specific conditions, while the terminal carboxylic acid is readily available for conjugation to amine-containing molecules through standard amide bond formation chemistries.[2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Chemical Structure:
Quantitative Chemical Data
A summary of the key quantitative data for Cbz-NH-PEG2-CH2COOH is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acid | N/A |
| Molecular Formula | C14H19NO6 | |
| Molecular Weight | 297.31 g/mol | |
| CAS Number | 165454-06-8 | |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
Note: Specific values for melting point, boiling point, and pKa are not consistently reported in publicly available literature and may vary depending on the purity and physical state of the material.
Applications in Bioconjugation and Drug Development
The bifunctional nature of Cbz-NH-PEG2-CH2COOH makes it a versatile tool for a range of applications in drug development and chemical biology.
Peptide Synthesis and Modification
In solid-phase peptide synthesis (SPPS), Cbz-NH-PEG2-CH2COOH can be incorporated as a linker or spacer to modify the properties of peptides. The carboxylic acid end can be coupled to the N-terminus of a resin-bound peptide, and the Cbz-protected amine can be deprotected at a later stage for further functionalization. This approach is used to enhance the solubility, stability, and bioavailability of peptide-based therapeutics.
PROTAC Linker
Cbz-NH-PEG2-CH2COOH is widely employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand. The defined length and hydrophilicity of the PEG2 spacer in Cbz-NH-PEG2-CH2COOH can be advantageous in optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Experimental Protocols
While specific, detailed protocols for every application of Cbz-NH-PEG2-CH2COOH are proprietary or published within specific research contexts, this section provides a generalized, yet detailed, methodology for its use in a common application: coupling to an amine-containing molecule, a fundamental step in both peptide modification and PROTAC synthesis.
General Protocol for Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid of Cbz-NH-PEG2-CH2COOH and its subsequent coupling to a primary or secondary amine.
Materials:
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Cbz-NH-PEG2-CH2COOH
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Amine-containing molecule (e.g., a peptide, a small molecule ligand)
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Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware and stirring equipment
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Purification system (e.g., HPLC)
Procedure:
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Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Cbz-NH-PEG2-CH2COOH (1.2 equivalents) in anhydrous DMF.
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Activation: To the stirred solution, add the coupling agents (e.g., HBTU (1.15 equivalents) and HOBt (1.2 equivalents) or EDC (1.2 equivalents) and NHS (1.2 equivalents)). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
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Amine Addition: In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
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Coupling Reaction: Slowly add the solution of the amine-containing molecule to the activated Cbz-NH-PEG2-CH2COOH solution. Add DIPEA (2-3 equivalents) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 2-24 hours).
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Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual workflows and relationships involving Cbz-NH-PEG2-CH2COOH.
